Chemical structure and properties of 1,2-Benzisoxazole-3-methanesulfonic acid
Chemical structure and properties of 1,2-Benzisoxazole-3-methanesulfonic acid
Primary Intermediate in the Synthesis of Zonisamide [1]
Executive Summary
1,2-Benzisoxazole-3-methanesulfonic acid (often abbreviated as BIOS-H ) and its sodium salt (BIOS-Na ) are critical heterocyclic intermediates used primarily in the industrial synthesis of Zonisamide , a broad-spectrum anticonvulsant and sulfonamide.[2]
This guide details the physiochemical properties, synthesis logic, and handling protocols for BIOS-H. Unlike generic reagents, the benzisoxazole core requires specific conditions to maintain ring integrity during sulfonation and subsequent amidation. This document serves as a reference for process chemists optimizing the Zonisamide pathway or exploring novel benzisoxazole derivatives.
Chemical Profile & Properties[2][3][4][5][6][7][8][9]
The compound exists primarily as a free sulfonic acid or its stable sodium salt. The synthesis logic relies on the unique reactivity of the 3-position substituent on the 1,2-benzisoxazole ring.
Identity & Nomenclature
| Parameter | Detail |
| IUPAC Name | (1,2-Benzoxazol-3-yl)methanesulfonic acid |
| Common Names | BIOS-H; Zonisamide Acid; 1,2-Benzisoxazole-3-methanesulfonate |
| CAS Number (Salt) | 73101-64-1 (Sodium salt) |
| CAS Number (Acid) | 342623-49-8 (Free acid) |
| Molecular Formula | C₈H₇NO₄S (Acid) / C₈H₆NNaO₄S (Na Salt) |
| Molecular Weight | 213.21 g/mol (Acid) / 235.19 g/mol (Na Salt) |
Physiochemical Data
| Property | Value / Characteristic | Note |
| Appearance | White to off-white crystalline powder | Hygroscopic in salt form.[2] |
| Solubility | High in Water, DMSO; Low in Toluene, Hexane | Salt is highly water-soluble; Acid is soluble in polar organic solvents.[2] |
| Acidity (pKa) | ~ -1.5 to -2.0 (Estimated for -SO₃H) | Strong acid; typically handled as a salt to prevent acid-catalyzed ring degradation.[2] |
| Stability | Sensitive to strong bases and reducing agents | The isoxazole N-O bond is susceptible to reductive cleavage (e.g., by H₂/Pd or strong alkalis). |
Synthesis & Production Logic
The industrial production of BIOS-H is a classic example of decarboxylative sulfonation . The pathway begins with 4-hydroxycoumarin, which undergoes ring contraction to form 1,2-benzisoxazole-3-acetic acid (BIAA), followed by conversion to the sulfonic acid.
Mechanism of Action (Synthesis)
The transformation from the acetic acid derivative (BIAA) to the methanesulfonic acid (BIOS-H) involves the loss of a carbonyl carbon.[2] This is typically achieved using chlorosulfonic acid (ClSO₃H) .
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Ring Contraction : 4-Hydroxycoumarin reacts with hydroxylamine to open the lactone and recyclize into the benzisoxazole ring (BIAA).
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Decarboxylative Sulfonation : BIAA reacts with chlorosulfonic acid. The mechanism likely involves the formation of a mixed anhydride or sulfonyl intermediate that undergoes decarboxylation to yield the methanesulfonic acid species.
Visualization of the Pathway
The following diagram illustrates the industrial route from 4-hydroxycoumarin to Zonisamide, highlighting BIOS-H as the pivot point.
Caption: Synthesis pathway showing the critical decarboxylative sulfonation step transforming BIAA to BIOS-H.
Experimental Protocol: Preparation of BIOS-Na
Note: This protocol synthesizes the sodium salt, which is more stable and easier to isolate than the free acid.
Reagents & Equipment[2]
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Precursor : 1,2-Benzisoxazole-3-acetic acid (BIAA).
-
Reagent : Chlorosulfonic acid (ClSO₃H) - Handle with extreme caution (fuming, corrosive).
-
Solvent : 1,2-Dichloroethane (DCE) or Toluene.
-
Base : Sodium Hydroxide (NaOH) 30% aq. solution.
-
Apparatus : 3-neck round bottom flask, reflux condenser, dropping funnel, N₂ inlet, temperature probe.
Step-by-Step Methodology
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Inert Atmosphere Setup : Purge the reactor with Nitrogen (N₂) to remove moisture. Chlorosulfonic acid reacts violently with water.
-
Solvent Charge : Charge 1,2-Dichloroethane (DCE) into the flask. Add 1.0 equivalent of BIAA. Stir to create a suspension.
-
Acid Addition (Exothermic) :
-
Cool the mixture to 0–5°C.
-
Slowly add Chlorosulfonic acid (2.0–2.5 equivalents) via the dropping funnel.
-
Critical Control: Maintain internal temperature < 10°C. Evolution of CO₂ and HCl gas will occur.
-
-
Reaction Phase :
-
Allow the mixture to warm to room temperature.
-
Heat to reflux (approx. 80–85°C) for 3–6 hours.
-
Monitor reaction completion via HPLC (disappearance of BIAA).
-
-
Quenching & Salt Formation :
-
Cool the reaction mixture to < 10°C.
-
Slowly quench into cold water (exothermic!).
-
Adjust pH to ~10–11 using 30% NaOH solution. This converts the free sulfonic acid to BIOS-Na .
-
-
Isolation :
-
The sodium salt may precipitate directly or require concentration.
-
Filter the white solid.
-
Recrystallize from water/alcohol if high purity is required (e.g., >99.5% for pharma use).
-
Reactivity & Critical Quality Attributes (CQA)
Stability of the Heterocycle
The 1,2-benzisoxazole ring is the "weak link" in this structure.[2]
-
Base Sensitivity : While the sulfonate formation requires base, prolonged exposure to strong base at high temperatures can degrade the isoxazole ring to salicylonitrile derivatives.
-
Reductive Cleavage : The N-O bond is easily cleaved. Avoid using reducing metals (Zn, Fe) or catalytic hydrogenation conditions if the ring is to be preserved.
Impurity Profile
When analyzing BIOS-H or BIOS-Na, look for these specific impurities:
-
Residual BIAA : Incomplete reaction.
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Salicylates : Degradation products from ring opening.
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Sulfonic Acid Dimers : Rare, but possible under anhydrous acidic conditions.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed.[2] | Wear FFP3 mask; do not ingest. |
| Mutagenicity | H341: Suspected of causing genetic defects.[2] | Handle in a fume hood; use double gloving (Nitrile). |
| Skin/Eye Irritation | H315/H319: Causes skin and serious eye irritation. | Wear safety goggles and lab coat. |
Disposal : Sulfonates are water-soluble but should not be flushed. Dispose of as halogen-free organic chemical waste (unless chlorinated solvents were used).
References
-
Santa Cruz Biotechnology . 1,2-Benzisoxazole-3-methanesulfonate Sodium Salt (CAS 73101-64-1).[3][4] Product Data Sheet. Link
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 23674934, 1,2-Benzisoxazole-3-methanesulfonate sodium. PubChem.[2][5][6] Link
-
Google Patents . Method for sulfonation of 1,2-benzisoxazole-3-acetic acid (US7268234B2). Link
-
American Elements . 1,2-Benzisoxazole-3-methanesulfonate Sodium Salt Properties. Link[5]
-
ResearchGate . Chemistry and Pathophysiology of 1-(1,2-Benzisoxazol-3-yl) Methanesulfonamide (Zonisamide). Link
Sources
- 1. US20060014814A1 - Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide - Google Patents [patents.google.com]
- 2. 1,2-Benzisoxazole-3-methanesulfonate sodium | C8H6NNaO4S | CID 23674934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Benzisoxazole-3-methanesulfonic acid sodium salt - Skyrun Industrial [chinaskyrun.com]
- 4. 1,2-Benzisoxazole-3-methanesulfonate Sodium Salt | CAS 73101-64-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. americanelements.com [americanelements.com]
- 6. Benzisoxazole - Wikipedia [en.wikipedia.org]
